1-(Azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol
Description
1-(Azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes an azepane ring, a methoxy group, and a furan ring
Properties
IUPAC Name |
1-(azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-18-7-9-21(29-18)15-24-14-19-8-10-22(23(13-19)27-2)28-17-20(26)16-25-11-5-3-4-6-12-25/h7-10,13,20,24,26H,3-6,11-12,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXBJUYQVPSMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC(=C(C=C2)OCC(CN3CCCCCC3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol involves multiple steps. The synthetic route typically starts with the preparation of the azepane ring, followed by the introduction of the methoxy and furan groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(Azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles under specific conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acids, breaking down into smaller fragments.
Scientific Research Applications
1-(Azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
1-(Azepan-1-yl)-3-[2-methoxy-4-[[(5-methylfuran-2-yl)methylamino]methyl]phenoxy]propan-2-ol can be compared with similar compounds such as:
1-(Azepan-1-yl)-2-[(2-methoxy-5-methylphenyl)amino]propan-1-one: This compound has a similar azepane and methoxy structure but differs in the position and type of substituents.
1-(Azepan-1-yl)-2-[(2-methoxy-5-methylphenyl)amino]ethan-1-one: Another similar compound with slight variations in the molecular structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
